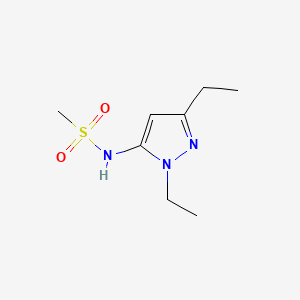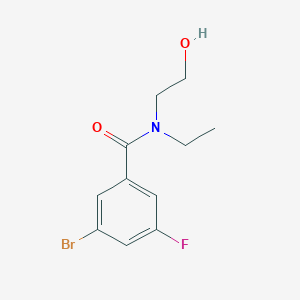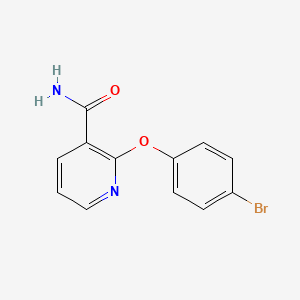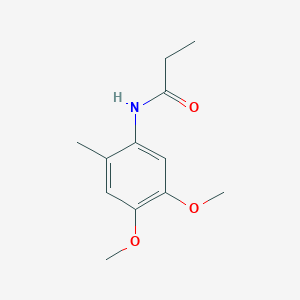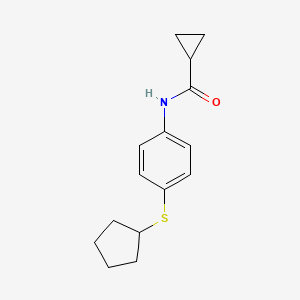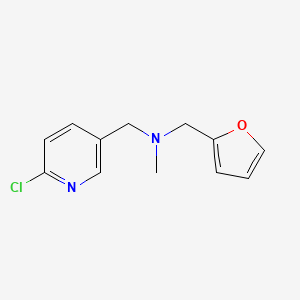
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chlorine atom at the 6-position, a furan ring, and a methanamine group. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a subject of study in organic synthesis, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine typically involves multi-step organic reactions One common approach starts with the chlorination of pyridine to introduce the chlorine atom at the 6-position This is followed by the formation of the furan-2-ylmethyl group through a series of reactions involving furan derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its application, whether in medicinal chemistry or material science.
Comparación Con Compuestos Similares
Similar Compounds
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-ethylmethanamine: Similar structure with an ethyl group instead of a methyl group.
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-propylmethanamine: Similar structure with a propyl group instead of a methyl group.
Uniqueness
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which imparts distinct chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C12H13ClN2O |
|---|---|
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
1-(6-chloropyridin-3-yl)-N-(furan-2-ylmethyl)-N-methylmethanamine |
InChI |
InChI=1S/C12H13ClN2O/c1-15(9-11-3-2-6-16-11)8-10-4-5-12(13)14-7-10/h2-7H,8-9H2,1H3 |
Clave InChI |
RBOLRVUYNMRHDK-UHFFFAOYSA-N |
SMILES canónico |
CN(CC1=CN=C(C=C1)Cl)CC2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


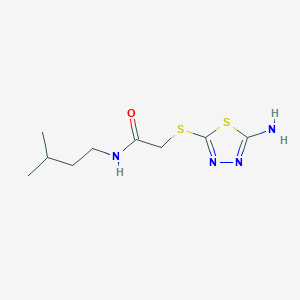
![(S)-3-Amino-8-bromo-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride](/img/structure/B14898007.png)

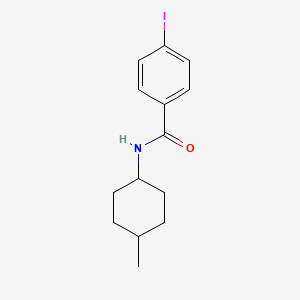
![(R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14898025.png)
![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)

